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Compound of Interest

Compound Name: 4-Amino-3-iodobenzoic acid

Cat. No.: B1265520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-iodobenzoic acid (CAS No: 2122-63-6). The information detailed herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is

intended to support research, development, and quality control activities involving this

compound.

Core Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 4-Amino-3-
iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The data provides insights into the chemical environment of individual

protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectral Data (Predicted)

While a publicly available experimental spectrum for 4-Amino-3-iodobenzoic acid is not

readily available, the following table outlines the predicted ¹H NMR spectral data based on the

analysis of structurally similar compounds. The spectrum is predicted in a common NMR

solvent, DMSO-d₆.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 d 1H H-2

~7.6 dd 1H H-6

~6.8 d 1H H-5

~5.5 (broad) s 2H -NH₂

>12 (very broad) s 1H -COOH

Note: Predicted values are based on established substituent effects on the benzene ring.

Actual experimental values may vary.

¹³C NMR Spectral Data

PubChem indicates the availability of a ¹³C NMR spectrum for 4-Amino-3-iodobenzoic acid.

[1][2] The expected chemical shifts are presented below, based on the known effects of the

substituents on the aromatic ring.

Chemical Shift (δ) ppm Assignment

~167 C=O (Carboxylic Acid)

~152 C-4 (C-NH₂)

~140 C-2

~125 C-6

~118 C-1

~115 C-5

~90 C-3 (C-I)

Note: These are estimated values. The carbon atom attached to the iodine (C-3) is expected to

be significantly shielded.
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Infrared (IR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule through

their characteristic vibrational frequencies. The table below lists the expected IR absorption

bands for 4-Amino-3-iodobenzoic acid.

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode

3400 - 3300 N-H (Amine)
Asymmetric & Symmetric

Stretching

3300 - 2500 O-H (Carboxylic Acid) Stretching (broad)

1700 - 1680 C=O (Carboxylic Acid) Stretching

1620 - 1580 N-H (Amine) Bending

1600 - 1450 C=C (Aromatic Ring) Stretching

1320 - 1210 C-O (Carboxylic Acid) Stretching

1330 - 1250 C-N (Aromatic Amine) Stretching

Below 850 C-H (Aromatic Ring) Out-of-plane Bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-Amino-3-iodobenzoic acid (C₇H₆INO₂), the expected molecular ion

peak and other significant fragments are detailed below.

m/z Ion

263.03 [M]⁺ (Molecular Ion)

246 [M-OH]⁺

218 [M-COOH]⁺

127 [I]⁺
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Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and

reproducible spectroscopic data.

NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like 4-Amino-3-
iodobenzoic acid is as follows:

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer: Transfer the clear solution to a 5 mm NMR tube.

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a

field strength of 400 MHz or higher for better resolution.

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.

Grinding: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle.

Pellet Formation: Place the fine powder into a pellet press and apply pressure to form a thin,

transparent disc.

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the

spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)
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ESI is a soft ionization technique suitable for polar molecules like 4-Amino-3-iodobenzoic
acid.

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent such as methanol or acetonitrile.

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion or coupled with a liquid chromatography system.

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to

the formation of gas-phase ions.

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain

the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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